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Compound of Interest

Compound Name: Ono-DI-004

CAS No.: 87-71-8

Cat. No.: B1238736 Get Quote

Executive Summary
In the landscape of Prostanoid Receptor research, the EP1 receptor (PTGER1) remains a

critical target for understanding nociception, smooth muscle contraction, and tumorigenesis.

Historically, the field relied on 17-phenyl-trinor-PGE2 as a standard agonist. However, this

compound exhibits significant off-target activity at the EP3 receptor, confounding data

interpretation.

ONO-DI-004 (CAS: 250605-97-1) has emerged as the superior pharmacological tool, defined

by its high selectivity for EP1 and negligible activity at EP2, EP3, and EP4 subtypes. This guide

provides a comprehensive technical analysis of ONO-DI-004, detailing its mechanistic action,

selectivity profile, and validated experimental protocols for researchers demanding precise

receptor characterization.

Molecular Pharmacology & Selectivity Profile
The Selectivity Challenge
Prostaglandin E2 (PGE2) binds promiscuously to four G-protein coupled receptors (EP1–EP4).

Differentiating EP1-mediated effects (Gq-coupled) from EP3-mediated effects (Gi-coupled) is

notoriously difficult in tissue preparations due to their co-expression in smooth muscle and

neuronal tissues.
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17-phenyl-trinor-PGE2: Potent EP1 agonist but retains substantial EP3 agonism.

ONO-DI-004: Engineered for strict EP1 specificity.[1]

Pharmacological Data
ONO-DI-004 functions as a potent, full agonist at the EP1 receptor.[2][3]

Parameter Value Context

Target
Human EP1 Receptor

(PTGER1)
Primary Agonist

Affinity (pKi) 6.8 (~158 nM) Displacement of [³H]-PGE2

Selectivity > 100-fold vs. EP3
Validated in human pulmonary

vein assays

Selectivity Negligible vs. EP2 / EP4
No cAMP accumulation

observed

Functional Potency EC50 ~ 10–100 nM Calcium mobilization assays

Key Insight: In human pulmonary vein studies, ONO-DI-004 induced EP1-mediated contraction

but failed to elicit responses in EP3-dominant pulmonary arteries, a distinction where 17-

phenyl-trinor-PGE2 often fails (Norel et al., 2004).

Mechanism of Action: Signal Transduction
ONO-DI-004 activates the EP1 receptor, a Gαq-coupled GPCR. Unlike EP2/EP4 (Gs-cAMP) or

EP3 (Gi-cAMP), EP1 activation triggers the Phospholipase C (PLC) cascade, resulting in

intracellular Calcium (

) mobilization. This pathway is the basis for the functional assays described in Section 4.

Diagram 1: ONO-DI-004 Signaling Pathway
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Caption: The Gq-coupled signaling cascade initiated by ONO-DI-004 binding to the EP1

receptor.

Experimental Validation Protocols
As a Senior Scientist, I recommend a self-validating dual-assay approach:

Functional Validation: Calcium Flux Assay (confirms agonism and Gq coupling).

Selectivity Control: Use of specific antagonists (ONO-8711 or ONO-8713) to reverse the

effect.

Protocol A: Intracellular Calcium Mobilization
(FLIPR/FlexStation)
This protocol quantifies the functional potency of ONO-DI-004 in HEK293 cells stably

expressing human EP1.

Materials:

HEK293-hEP1 stable cell line.

Calcium Indicator Dye (e.g., Fluo-4 AM or Fura-2).

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Compound: ONO-DI-004 (Stock 10 mM in DMSO).[4]

Workflow:

Seeding: Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate

overnight.

Dye Loading:

Remove media.

Add 100 µL dye loading buffer (4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer).
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Incubate 45 min at 37°C, then 15 min at RT.

Baseline: Measure fluorescence (Ex 494 nm / Em 516 nm) for 30 seconds to establish

baseline.

Agonist Addition:

Inject 20 µL of 5x concentrated ONO-DI-004 (Final concentration range: 0.1 nM to 10 µM).

Control: Run parallel wells with Vehicle (DMSO) and Positive Control (1 µM PGE2).

Measurement: Monitor kinetics for 120 seconds.

Data Analysis:

Calculate

(Peak fluorescence minus baseline / baseline).

Plot log(concentration) vs. Response to determine EC50.

Protocol B: Selectivity Verification (Organ Bath)
To confirm lack of EP3 activity in tissue preparations.

Tissue: Guinea pig trachea (contains EP1 and EP2) or Human Pulmonary Vein (EP1

dominant).

Setup: Mount rings in Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

Pre-contraction: Induce tone (if necessary) or measure basal tone.

Challenge: Add cumulative doses of ONO-DI-004 (1 nM – 10 µM).

Validation Step (Crucial):

Observe contraction (EP1 effect).[2][3][5]

Washout.[6]
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Pre-incubate with ONO-8711 (1 µM, EP1 selective antagonist).

Re-challenge with ONO-DI-004.[5]

Result: The response must be completely abolished. If residual activity remains, suspect

EP3 involvement (unlikely with ONO-DI-004 but possible with 17-phenyl-PGE2).

Diagram 2: Experimental Workflow Logic
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Caption: Logic flow for validating ONO-DI-004 activity and confirming EP1 specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1238736?utm_src=pdf-custom-synthesis
https://www.biocat.com/products/ono-di-004-t69602-100mg-tm
https://pubmed.ncbi.nlm.nih.gov/15560119/
https://pubmed.ncbi.nlm.nih.gov/15560119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3221321/
http://www.probechem.com/products_ONO-DI004.aspx
https://www.researchgate.net/figure/EP1-EP2-and-EP4-receptor-agonists-ONO-DI-004-butaprost-ONO-AE1-329-induce-spinal_fig4_8908309
https://synapse.patsnap.com/article/unveiling-the-potential-of-kt-00113-a-promising-ep2ep4-dual-antagonist-in-cancer-immunotherapy
https://synapse.patsnap.com/article/unveiling-the-potential-of-kt-00113-a-promising-ep2ep4-dual-antagonist-in-cancer-immunotherapy
https://pubchem.ncbi.nlm.nih.gov/compound/Ono-DI-004
https://www.benchchem.com/product/b1238736#ono-di-004-ep1-receptor-selectivity
https://www.benchchem.com/product/b1238736#ono-di-004-ep1-receptor-selectivity
https://www.benchchem.com/product/b1238736#ono-di-004-ep1-receptor-selectivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1238736?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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